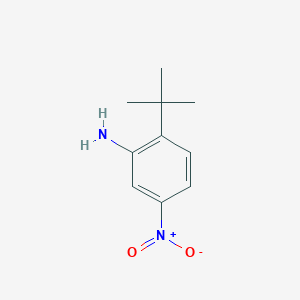

2-Tert-butyl-5-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAPBIPOUWCMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356550 | |

| Record name | 2-tert-butyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103392-84-3 | |

| Record name | 2-tert-butyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Tert-butyl-5-nitroaniline CAS number 103392-84-3 properties

An In-depth Technical Guide to 2-Tert-butyl-5-nitroaniline (CAS No. 103392-84-3)

Introduction

This compound is a substituted aromatic amine that serves as a valuable intermediate in synthetic organic chemistry. Its molecular architecture, featuring a sterically demanding tert-butyl group and electronically distinct amino and nitro functionalities on a benzene scaffold, makes it a compound of significant interest. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, modulated by the bulky tert-butyl substituent, imparts unique reactivity and physicochemical properties.

This guide provides a comprehensive overview of this compound, consolidating its known properties, a proposed synthetic pathway grounded in established chemical principles, predicted spectroscopic data, and critical safety information. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work, from bench-scale synthesis to its potential incorporation into more complex molecular targets. While it is commercially available for research purposes, its full experimental characterization is not widely documented, making a predictive and principle-based guide essential for its application.[1]

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. This data is critical for reaction planning, dosage calculations, and ensuring appropriate storage and handling.

| Property | Value | Reference(s) |

| CAS Number | 103392-84-3 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Yellow solid | |

| Purity (Typical) | ≥95% | |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)[O-])N | [1][2] |

| InChI | InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3 | [2] |

| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [3] |

Synthesis Pathway and Mechanistic Rationale

While specific synthetic preparations for this compound are not extensively published, a robust and logical pathway can be devised based on the well-established chemistry of electrophilic aromatic substitution on substituted anilines. A direct nitration of 2-tert-butylaniline is ill-advised due to the high reactivity of the amino group, which can be oxidized by the nitrating mixture and lead to poor regioselectivity. A superior strategy involves a three-step sequence of protection, nitration, and deprotection, as is common for the synthesis of related nitroanilines.[4]

Causality of Experimental Design: Controlling Regioselectivity

The choice of a three-step synthesis is dictated by the need to control the position of the incoming nitro group.

-

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.

-

Tert-butyl Group (-C(CH₃)₃): A moderately activating, ortho-, para-directing group.

-

Acetamido Group (-NHCOCH₃): By protecting the amine as an acetamide, its activating strength is reduced, preventing oxidation. It remains an ortho-, para-director, but its steric bulk, combined with the adjacent tert-butyl group, strongly disfavors substitution at the ortho positions.

This strategy directs the electrophilic nitration to the position para to the acetamido group (the C5 position), which is the only sterically accessible and electronically favorable site, thus ensuring the desired 2,5-substitution pattern.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established methodologies for similar transformations.[4]

Step 1: Protection of 2-tert-butylaniline via Acetylation

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-tert-butylaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction by TLC until the starting aniline is consumed.

-

Allow the mixture to cool to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid N-(2-tert-butylphenyl)acetamide by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Nitration of N-(2-tert-butylphenyl)acetamide

-

In a flask cooled in an ice-salt bath (0–5 °C), dissolve the dried N-(2-tert-butylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0 and 5 °C.

-

Stir the mixture at this temperature for 1-2 hours after the addition is complete.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid N-(2-tert-butyl-5-nitrophenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 3: Deprotection via Acid Hydrolysis

-

In a round-bottom flask with a reflux condenser, suspend the dried nitro-acetamide intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a base (e.g., aqueous sodium hydroxide) to precipitate the final product.

-

Collect the crude this compound by vacuum filtration, wash with water, and dry.

-

Purify the product further by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.

Visualization of Synthetic Workflow

Caption: Proposed three-step synthesis of this compound.

Predicted Spectroscopic Profile

¹H NMR (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | d | 1H | Ar-H (H4) | Ortho to nitro group, strongly deshielded. |

| ~ 7.60 | dd | 1H | Ar-H (H6) | Ortho to amino group, meta to nitro group. |

| ~ 6.70 | d | 1H | Ar-H (H3) | Ortho to both amino and tert-butyl groups. |

| ~ 4.50 | br s | 2H | -NH₂ | Broad singlet, typical for amine protons; exchangeable with D₂O. |

| ~ 1.45 | s | 9H | -C(CH₃ )₃ | Singlet, characteristic of a tert-butyl group. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3480 - 3300 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch |

| 3100 - 3000 | Aromatic C-H | C-H Stretch |

| 2980 - 2850 | Aliphatic C-H | C-H Stretch (from tert-butyl) |

| 1620 - 1580 | Aromatic Ring | C=C Stretch |

| 1550 - 1490 | Nitro Group (-NO₂) | N=O Asymmetric Stretch |

| 1360 - 1300 | Nitro Group (-NO₂) | N=O Symmetric Stretch |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 194, corresponding to the molecular weight of the compound (C₁₀H₁₄N₂O₂).

-

Key Fragmentation Patterns:

-

m/z ≈ 179: Loss of a methyl radical ([M-CH₃]⁺), a characteristic fragmentation of tert-butyl groups.

-

m/z ≈ 148: Loss of a nitro group ([M-NO₂]⁺).

-

Visualization of Characterization Workflow

Caption: General workflow for synthesis and spectroscopic characterization.

Applications in Research and Development

This compound is primarily a building block for more complex molecules. Its utility stems from the distinct reactivity of its functional groups.

-

Pharmaceutical Intermediate: The tert-butylaniline scaffold is present in various biologically active compounds. The bulky tert-butyl group can enhance lipophilicity and metabolic stability, which are desirable drug-like properties.[7][8][9] The amino group serves as a key synthetic handle for building amides, ureas, or for constructing heterocyclic rings, while the nitro group can be reduced to a second amine, opening pathways to diamine-based structures like benzimidazoles.

-

Chemical Synthesis: Substituted nitroanilines are foundational materials for producing dyes, pigments, and agrochemicals.[10] The specific substitution pattern of this molecule makes it a candidate for creating novel chemical entities with unique steric and electronic profiles.

-

Reference Standard: As a well-defined chemical entity, it is sold for use as a reference standard in pharmaceutical testing and quality control applications.[1]

Safety and Handling

Disclaimer: A verified, specific Safety Data Sheet (SDS) for this compound (CAS 103392-84-3) was not available through the conducted searches. The information below is extrapolated from safety data for structurally related nitroaniline compounds and general chemical principles. Users must consult the specific SDS provided by their chemical supplier before any handling or use.

-

Potential Hazards: Based on analogous compounds, this compound is expected to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[11] It may cause skin and eye irritation.[12] Prolonged or repeated exposure may lead to organ damage, particularly affecting the blood by causing methemoglobinemia.[13]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:

-

Nitrile gloves

-

Chemical safety goggles

-

A lab coat

-

-

Handling and Storage: Avoid breathing dust. Wash hands thoroughly after handling. Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3] Store locked up.[14]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11][12]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[12][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

-

References

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. PubChem Blog. Retrieved from [Link]

-

Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1417. Retrieved from [Link]

-

Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Novartis OAK (Open Access Archive). Retrieved from [Link]

-

Montalvo-González, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

- Google Patents. (2003). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

Sources

- 1. This compound | 103392-84-3 | DEA39284 [biosynth.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 103392-84-3|2-(tert-Butyl)-5-nitroaniline|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. - OAK Open Access Archive [oak.novartis.com]

- 9. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. lgcstandards.com [lgcstandards.com]

- 14. bg.cpachem.com [bg.cpachem.com]

physicochemical properties of 2-Tert-butyl-5-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 2-Tert-butyl-5-nitroaniline

Introduction

This compound is an aromatic organic compound featuring a sterically significant tert-butyl group and two electronically active functionalities: an amino group and a nitro group. As a substituted nitroaniline, it holds potential as a key intermediate in the synthesis of dyes, specialty polymers, and pharmaceutical agents. The interplay between the bulky, lipophilic tert-butyl group and the polar, hydrogen-bonding capable amino and nitro groups dictates its physicochemical profile, which is critical for its application in reaction chemistry, formulation, and material science.

This technical guide provides a comprehensive framework for understanding and determining the core . Due to the limited availability of public experimental data for this specific molecule, this document emphasizes the foundational principles and standardized experimental protocols necessary for its complete characterization. It is designed to serve as an authoritative resource for researchers, chemists, and drug development professionals, enabling the systematic generation and interpretation of essential data.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of any chemical investigation. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 103392-84-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2][4] |

| Molecular Weight | 194.23 g/mol | [2][4] |

| SMILES | CC(C)(C)C1=C(C=C(C=C1)[O-])N | [2] |

| IUPAC Name | 2-(tert-butyl)-5-nitroaniline |

The molecular structure consists of an aniline ring substituted at the 2-position with a tert-butyl group and at the 5-position with a nitro group. This substitution pattern is crucial as it influences steric hindrance around the amino group and the overall electronic distribution of the aromatic ring.

Physicochemical Properties: An Evidence-Based Approach

Direct experimental values for many of this compound's properties are not widely published. However, by examining structurally related compounds, we can establish a scientifically grounded basis for prediction and guide future experimental validation.

| Property | Predicted Value / Characteristic | Rationale & Comparative Insights |

| Physical State | Yellow crystalline solid | Nitroaniline derivatives are typically colored solids at room temperature. For example, 2-nitroaniline is an orange solid[5], and 2-methyl-5-nitroaniline is a bright yellow powder[6]. |

| Melting Point | 70 - 90 °C | The melting point of 2-nitroaniline is 71.5 °C[5]. The addition of a bulky tert-butyl group may slightly alter crystal packing, but a value in this general range is expected. |

| Boiling Point | > 280 °C | 2-nitroaniline has a boiling point of 284 °C[5]. The increased molecular weight from the tert-butyl group will likely elevate the boiling point. |

| Solubility | Low in water; Soluble in organic solvents. | Nitroanilines generally exhibit low water solubility; 2-nitroaniline's solubility is 1.1 g/L at 20°C[7]. The large, nonpolar tert-butyl group will further decrease aqueous solubility while enhancing solubility in nonpolar organic solvents like ethers and hydrocarbons[8][9]. |

| pKa (of conjugate acid) | ~ -0.5 to 1.5 | The pKa of the anilinium ion of 2-nitroaniline is -0.3, indicating very low basicity due to the electron-withdrawing nitro group[5]. The tert-butyl group is weakly electron-donating, which may slightly increase the basicity compared to 2-nitroaniline, but it is expected to remain a very weak base. |

Experimental Protocols for Definitive Characterization

To move from prediction to established fact, rigorous experimental determination is required. The following protocols outline the standard, self-validating methodologies for characterizing the key .

Workflow for Physicochemical Characterization

The logical flow for a comprehensive analysis involves a series of sequential and parallel experiments to build a complete profile of the compound.

Caption: Workflow for the comprehensive characterization of this compound.

Protocol for Solubility Determination

This protocol is based on the equilibrium saturation method, a robust technique for quantifying solubility.[9]

-

Objective: To determine the solubility of this compound in various solvents (e.g., water, ethanol, acetone, hexane) at a controlled temperature.

-

Materials:

-

This compound

-

Selected solvents (reagent grade or higher)

-

Scintillation vials with tight-sealing caps

-

Constant temperature shaker/incubator (e.g., 25 °C)

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.[9]

-

-

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The presence of undissolved solid is essential to confirm saturation.[9]

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate for 24-48 hours to ensure equilibrium is reached.[9]

-

Sample Preparation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (where it is freely soluble) of a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the filtered saturated samples as necessary to fall within the linear range of the calibration curve and analyze them using the same HPLC method.

-

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution, which represents the solubility. Express the results in units such as mg/mL or mol/L.

-

Protocol for Analytical Characterization by HPLC

HPLC is a preferred method for analyzing nitroanilines as it avoids the thermal degradation that can occur in GC analysis.[10][11]

-

Objective: To develop a robust method for assessing the purity and for quantification of this compound.

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

-

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can be added to improve peak shape.[12]

-

Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Set the UV detector to a wavelength where nitroanilines strongly absorb, typically in the range of 280-400 nm. A full UV-Vis spectrum of the compound should be taken to determine the absorbance maximum.[13]

-

Gradient Elution: Start with a higher percentage of water and gradually increase the percentage of organic solvent to ensure good separation of the main compound from any potential impurities.

-

-

Analysis: Inject the prepared sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. For quantification, a calibration curve must be generated as described in the solubility protocol.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related nitroaniline compounds provides a strong basis for safe handling procedures. Nitroanilines as a class are considered hazardous.[14]

-

Hazard Identification:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[14][15]

-

Irritation: Causes skin and eye irritation.[8] May cause respiratory irritation.[16]

-

Organ Effects: May cause damage to organs through prolonged or repeated exposure.[14] Absorption can lead to the formation of methemoglobin, causing cyanosis.[17]

-

Environmental: Harmful to aquatic life with long-lasting effects.[14]

-

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area or under a chemical fume hood.[15][18]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][15]

-

Avoid breathing dust. Prevent the formation of dust and aerosols.[17]

-

Wash hands thoroughly after handling.[15]

-

-

Storage:

Conclusion

This compound is a compound with significant potential, yet its fundamental physicochemical properties remain to be authoritatively documented in public literature. This guide provides a robust framework for researchers by establishing evidence-based predictions for its core properties and, more importantly, by detailing the precise, validated experimental protocols required for their determination. By following the outlined methodologies for solubility, pKa, and analytical characterization, scientists can generate the reliable data needed to unlock the full potential of this molecule in their research and development endeavors. Adherence to the specified safety protocols is paramount to ensure the responsible handling of this and related nitroaromatic compounds.

References

-

ChemBK. (2024). 2-Amino-5-(tert-butyl)nitrobenzene - Introduction. Available from: [Link]

-

CPAchem Ltd. (2022). Safety data sheet according to 1907/2006/EC, Article 31. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Tert-butyl-5-nitrobenzoic acid. PubChem Compound Database. Available from: [Link]

-

LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-5-Nitroaniline. PubChem Compound Database. Available from: [Link]

-

Wikipedia. (n.d.). 2-Nitroaniline. Available from: [Link]

-

ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,.... Available from: [Link]

-

Loba Chemie. (2015). 2-NITROANILINE EXTRA PURE MSDS. Available from: [Link]

Sources

- 1. 103392-84-3|2-(tert-Butyl)-5-nitroaniline|BLD Pharm [bldpharm.com]

- 2. This compound | 103392-84-3 | DEA39284 [biosynth.com]

- 3. 2-(tert-Butyl)-5-nitroaniline - [sigmaaldrich.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. fishersci.com [fishersci.com]

- 16. 2-Tert-butyl-5-nitrobenzoic acid | C11H13NO4 | CID 11958951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. lgcstandards.com [lgcstandards.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Regioselective Synthesis of 2-Tert-butyl-5-nitroaniline

Abstract: This technical guide provides a comprehensive, in-depth exploration of the synthesis of 2-tert-butyl-5-nitroaniline from 2-tert-butylaniline. The synthesis of this specific isomer presents a unique regiochemical challenge that deviates from standard electrophilic aromatic substitution patterns on activated aniline rings. This document elucidates the underlying mechanistic principles that govern the formation of the meta-nitro product, focusing on the critical role of the reaction medium in controlling the directing effects of the amine substituent. We present a field-proven, step-by-step experimental protocol, complete with safety considerations, characterization data, and troubleshooting advice. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for the preparation of this valuable chemical intermediate.

Introduction and Strategic Overview

This compound (CAS No: 103392-84-3) is an important molecular building block in the synthesis of various high-value organic compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the unique arrangement of a bulky, lipophilic tert-butyl group, a nucleophilic amino group, and an electron-withdrawing nitro group, which can be further functionalized.

The synthesis, however, is not trivial. The core challenge lies in introducing a nitro group at the C-5 position, which is meta to the strongly ortho-, para-directing amino group. A naive approach to electrophilic nitration would be expected to yield the 4-nitro or 6-nitro isomers. This guide details a strategic approach that leverages the chemistry of the starting material under strongly acidic conditions to achieve the desired, seemingly counterintuitive, regioselectivity.

The Mechanistic Rationale: Harnessing the Anilinium Ion

To achieve the desired 5-nitro isomer, we must override the powerful ortho-, para-directing influence of the amino group. The standard method of amine protection via acetylation is unsuitable here, as the resulting acetamido group (-NHCOCH₃) is also an ortho-, para-director and would primarily yield the 2-tert-butyl-4-nitroaniline product.[4][5]

The key to this synthesis lies in altering the electronic nature of the amino substituent by performing the reaction in a strongly acidic medium, such as a mixture of concentrated nitric and sulfuric acids.

2.1. The Anilinium Ion: A Reversal of Directing Effects

In a highly acidic environment, the basic amino group of 2-tert-butylaniline is protonated to form the corresponding 2-tert-butyl-anilinium ion (-NH₃⁺).[6][7][8] This transformation is central to the entire synthetic strategy.

-

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic ring.[9]

-

Anilinium Group (-NH₃⁺): A powerful deactivating, meta-directing group. The positive charge on the nitrogen atom strongly withdraws electron density from the aromatic ring via the inductive effect, deactivating it towards electrophilic attack and directing incoming electrophiles to the meta position.[6][10]

2.2. Regiochemical Outcome

With the formation of the anilinium ion, the directing effects on the aromatic ring are as follows:

-

The -NH₃⁺ group directs the incoming nitronium ion (NO₂⁺) electrophile to positions 3 and 5.

-

The -tBu group remains a weak activating, ortho-, para-director.

The powerful deactivating and meta-directing effect of the anilinium ion dominates the reaction. Between the two possible meta positions (C-3 and C-5), the C-3 position is subject to significant steric hindrance from the adjacent bulky tert-butyl group. Therefore, electrophilic attack by the nitronium ion occurs preferentially at the more sterically accessible C-5 position , yielding the desired this compound.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating by emphasizing strict control over reaction conditions, which is paramount for success and safety.

3.1. Core Safety Directive: Managing Nitration Hazards

Nitration reactions are highly exothermic and involve extremely corrosive and toxic materials.[11][12] Adherence to the following safety protocols is mandatory:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[13]

-

Ventilation: Conduct all steps inside a certified chemical fume hood.[11]

-

Temperature Control: The reaction temperature must be strictly controlled with an efficient cooling bath. A runaway reaction can lead to violent decomposition and explosion.[12]

-

Reagent Handling: Concentrated sulfuric and nitric acids are severe corrosives that can cause extreme burns.[13][14] Handle them with utmost care, and always add acid to water (or other solutions) slowly, never the other way around.

-

Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have appropriate spill control materials (e.g., sodium bicarbonate for neutralization) readily available.[15]

3.2. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 2-tert-butylaniline | C₁₀H₁₅N | 149.23 | 1.0 | 5.00 g |

| Conc. Sulfuric Acid | H₂SO₄ (98%) | 98.08 | ~15 | 30 mL |

| Conc. Nitric Acid | HNO₃ (70%) | 63.01 | 1.1 | 2.3 mL |

| Ice | H₂O | - | - | As needed |

| 30% Ammonium Hydroxide | NH₄OH | 35.04 | - | As needed |

| Ethanol | C₂H₅OH | 46.07 | - | For recrystallization |

3.3. Step-by-Step Synthesis Procedure

-

Preparation of the Anilinium Salt Solution:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 30 mL of concentrated sulfuric acid.

-

Cool the flask in an ice/salt bath to between -5 °C and 0 °C.

-

Slowly add 5.00 g of 2-tert-butylaniline dropwise to the cold, stirring sulfuric acid over 15-20 minutes. The internal temperature must be maintained below 5 °C. This in-situ formation of the anilinium sulfate salt is crucial.[16][17]

-

-

Preparation of the Nitrating Mixture:

-

In a separate small, dry beaker or flask, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

CAUTIOUSLY and slowly add 2.3 mL of concentrated nitric acid to the cold sulfuric acid with gentle swirling. Keep this mixture cold until use.

-

-

Nitration Reaction:

-

Transfer the prepared nitrating mixture to the dropping funnel on the reaction flask.

-

Add the nitrating mixture dropwise to the cold anilinium salt solution over approximately 30-45 minutes.

-

CRITICAL: Maintain the internal reaction temperature strictly between -5 °C and 0 °C throughout the addition. Use the rate of addition to control the temperature.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 60 minutes.

-

-

Work-up and Isolation:

-

Fill a 1 L beaker with a large amount of crushed ice (approx. 400 g).

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic.

-

The solution will be strongly acidic. Place the beaker in an ice bath and slowly neutralize the solution by adding 30% ammonium hydroxide. Stir continuously and monitor the pH. Add the base until the solution is basic (pH > 8), which will cause the product to precipitate as a yellow-orange solid.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with several portions of cold water until the filtrate is neutral.

-

Press the solid as dry as possible on the filter and then allow it to air-dry or dry in a vacuum desiccator.

-

Sources

- 1. 103392-84-3|2-(tert-Butyl)-5-nitroaniline|BLD Pharm [bldpharm.com]

- 2. This compound | 103392-84-3 | DEA39284 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]

- 5. shaalaa.com [shaalaa.com]

- 6. brainly.in [brainly.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. testbook.com [testbook.com]

- 9. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 11. youtube.com [youtube.com]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 13. ehs.com [ehs.com]

- 14. ehs.washington.edu [ehs.washington.edu]

- 15. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

electrophilic nitration of 2-tert-butylaniline mechanism

An In-Depth Technical Guide to the Electrophilic Nitration of 2-tert-Butylaniline

Authored by: Gemini, Senior Application Scientist

Abstract

The electrophilic nitration of 2-tert-butylaniline is a cornerstone reaction in organic synthesis, notable for its role in the development of pharmaceutical agents, including the cystic fibrosis drug Ivacaftor.[1] This guide provides an in-depth analysis of the reaction mechanism, focusing on the intricate interplay between electronic directing effects and steric hindrance. We will dissect the causality behind the observed regioselectivity, present validated experimental protocols, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this transformation. The discussion is grounded in authoritative chemical principles to ensure a self-validating and trustworthy framework for practical application.

Introduction: A Study in Steric and Electronic Duality

2-tert-Butylaniline is an aromatic amine whose substitution patterns are governed by two distinct, and often competing, substituent effects: the powerful electron-donating amino group (-NH₂) and the sterically demanding tert-butyl group (-C(CH₃)₃).[2] The electrophilic nitration of this substrate serves as a compelling case study in electrophilic aromatic substitution (EAS), where the introduction of a nitro (-NO₂) group is directed by a delicate balance of these forces.

The core challenge lies in predicting and controlling the position of nitration. The amino group is a potent ortho, para-director, strongly activating the positions C4 and C6.[3][4] Concurrently, the tert-butyl group, a weak activator, also directs to its ortho and para positions (C3 and C6). However, the overwhelming steric bulk of the tert-butyl group physically obstructs the approach of the electrophile, particularly at the adjacent C3 and the doubly-hindered C6 positions.[5][6] This guide will elucidate how these factors resolve to yield a predictable and synthetically useful outcome.

The Underlying Mechanism of Electrophilic Nitration

The nitration of an aromatic ring is a classic EAS reaction that proceeds through a well-established three-step mechanism.[7][8][9] The success of the reaction hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺).

Step 1: Generation of the Nitronium Ion Electrophile

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[7][10] Sulfuric acid protonates the hydroxyl group of nitric acid, creating a good leaving group (H₂O). Subsequent loss of water yields the linear, highly reactive nitronium ion.[8][11][12]

Caption: Generation of the nitronium ion electrophile.

Step 2: Electrophilic Attack and Sigma Complex Formation

The electron-rich π-system of the 2-tert-butylaniline ring acts as a nucleophile, attacking the electrophilic nitronium ion.[8][13] This is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

The regiochemical outcome is determined at this stage. For 2-tert-butylaniline:

-

Electronic Effects: The -NH₂ group strongly activates the C4 (para) and C6 (ortho) positions via its +R effect.

-

Steric Hindrance: The tert-butyl group at C2 creates a significant steric shield. Attack at C6 is highly disfavored due to its proximity to the bulky group. Attack at the other ortho position (relative to -NH₂), C3, is also sterically hindered.

-

Resolution: The electrophile is preferentially directed to the C4 position, which is electronically activated by the amino group and sterically accessible. This leads to 4-nitro-2-tert-butylaniline as the major product.

Caption: Overall workflow for the nitration of 2-tert-butylaniline.

Step 3: Deprotonation and Re-aromatization

A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bonded to the new nitro group.[7][8] This restores the aromaticity of the ring, yielding the final product.

Sources

- 1. Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor [chemeducator.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 10. homework.study.com [homework.study.com]

- 11. EAS:Nitration Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. Khan Academy [khanacademy.org]

- 13. youtube.com [youtube.com]

Technical Guide: Predicting the ¹H NMR Spectrum of 2-Tert-butyl-5-nitroaniline

Abstract

This technical guide provides a comprehensive, in-depth analysis and prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for 2-tert-butyl-5-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the underlying principles governing the spectrum. We will dissect the molecule's structure, analyze the electronic effects of its substituents, and predict the chemical shift (δ), integration, and multiplicity for each proton. This guide is structured to provide both a robust theoretical grounding and a practical framework for experimental verification, ensuring scientific integrity and immediate applicability in a laboratory setting.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for determining molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), we can map the electronic environment and connectivity of atoms within a molecule. This compound (C₁₀H₁₄N₂O₂) is a polysubstituted aromatic compound whose structure presents an excellent case study for applying the principles of ¹H NMR spectroscopy. The interplay of sterically bulky, electron-donating, and electron-withdrawing groups creates a nuanced spectrum that can be deciphered through a systematic, first-principles approach.

Foundational Principles: Substituent Effects in Aromatic ¹H NMR

The chemical shift of a proton on a benzene ring is highly sensitive to the nature of the other substituents.[1] The baseline chemical shift for the protons of unsubstituted benzene is approximately 7.3 ppm.[2] Substituents modulate the electron density of the ring, either shielding (shifting protons upfield to a lower δ) or deshielding (shifting protons downfield to a higher δ) the nearby protons.[3][4]

-

Electron-Donating Groups (EDGs): These groups increase electron density in the aromatic ring, particularly at the ortho and para positions, causing a shielding effect.[3][5] The amino group (-NH₂) is a powerful EDG due to the resonance donation of its lone pair of electrons. Alkyl groups, like tert-butyl, are weak EDGs through an inductive effect.

-

Electron-Withdrawing Groups (EWGs): These groups decrease electron density in the ring, especially at the ortho and para positions, resulting in significant deshielding.[3] The nitro group (-NO₂) is a potent EWG through both resonance and inductive effects.

The logical workflow for predicting the spectrum is based on sequentially analyzing these effects.

Caption: Figure 1. Workflow for ¹H NMR Spectrum Prediction.

Detailed Structural Analysis of this compound

To predict the spectrum, we must first analyze the unique proton environments in the molecule. The structure is numbered as follows for clarity:

Structure:

-

Position 1: -NH₂ (Amino group)

-

Position 2: -C(CH₃)₃ (Tert-butyl group)

-

Position 3: Aromatic Proton (H-3)

-

Position 4: Aromatic Proton (H-4)

-

Position 5: -NO₂ (Nitro group)

-

Position 6: Aromatic Proton (H-6)

This molecule has five distinct sets of protons: the nine equivalent protons of the tert-butyl group, the two equivalent protons of the amino group, and the three non-equivalent aromatic protons (H-3, H-4, and H-6).

The electronic influence of the substituents on the aromatic protons is key to predicting their chemical shifts.

Caption: Figure 2. Substituent Electronic Influence Diagram.

Predicted ¹H NMR Spectrum

Based on the principles of substituent effects, spin-spin coupling, and integration, the following ¹H NMR spectrum is predicted for this compound.

| Signal Assignment | Integration | Multiplicity | Coupling Constant (J) | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C(CH₃)₃ | 9H | Singlet (s) | N/A | ~1.3 - 1.4 | 9 equivalent protons with no adjacent protons. Typical chemical shift for a tert-butyl group on an aromatic ring.[6][7][8][9][10] |

| -NH₂ | 2H | Broad Singlet (br s) | N/A | ~4.5 - 5.5 | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and chemical exchange. The chemical shift is variable and depends on solvent and concentration.[11] The electron-withdrawing nature of the ring will shift it downfield. |

| H-3 | 1H | Doublet (d) | Jmeta ≈ 2.5 Hz | ~6.7 - 6.9 | This proton is ortho to the weakly donating -tBu group and meta to the strongly withdrawing -NO₂ group. It is coupled only to H-4 through a weak meta-coupling.[12][13][14] The net effect places it relatively upfield compared to the other aromatic protons. |

| H-4 | 1H | Doublet of Doublets (dd) | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | ~7.6 - 7.8 | H-4 is ortho to the powerful electron-withdrawing -NO₂ group, causing a strong deshielding effect and a significant downfield shift. It is coupled to H-3 (meta) and H-6 (ortho).[13][15] |

| H-6 | 1H | Doublet (d) | Jortho ≈ 8.5 Hz | ~7.2 - 7.4 | This proton is ortho to the strongly donating -NH₂ group (shielding) and ortho to the strongly withdrawing -NO₂ group (deshielding). These opposing effects result in a chemical shift that is intermediate. It is coupled only to H-4 via a strong ortho-coupling.[12][15][16] |

Methodology for Experimental Verification

To validate the predicted spectrum, the following experimental protocol should be employed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) standard (if not included in solvent)

-

NMR tube (5 mm, high precision)

-

Pipettes and vials

Instrumentation:

-

NMR Spectrometer (400 MHz or higher recommended for better resolution)

Step-by-Step Protocol:

-

Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is a good first choice for its ability to dissolve many organic compounds and its relatively clean spectral window. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube. e. Cap the NMR tube securely.

-

Instrument Setup & Calibration: a. Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve a sharp, symmetrical peak shape for the solvent lock signal. This step is critical for obtaining high-resolution data.

-

Spectrum Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).[17] b. Use a standard pulse sequence (e.g., 'zg30'). c. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. d. Acquire the Free Induction Decay (FID).

-

Data Processing: a. Apply a Fourier transform to the FID to generate the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks have a positive, absorptive lineshape. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If using a solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm), use that as the secondary reference. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz (Hz).

Conclusion

The predicted ¹H NMR spectrum of this compound is a direct reflection of its complex electronic and structural properties. The analysis presented in this guide, grounded in the fundamental principles of substituent effects and spin-spin coupling, provides a clear and authoritative forecast of the experimental results. The prominent singlet of the tert-butyl group, the broad singlet of the amino protons, and the distinct doublet, doublet of doublets, and second doublet in the aromatic region offer a unique spectral fingerprint. By following the detailed experimental protocol, researchers can confidently verify this prediction and utilize this powerful analytical technique for structural confirmation and purity assessment in their drug development and research endeavors.

References

- Vertex AI Search. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

- University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

-

ResearchGate. (n.d.). 1 H chemical shifts of benzene, substituted ben- zenes, aniline and... [Table]. Retrieved from [Link]

- YouTube. (2025, August 27). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving.

-

Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

- ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... [Diagram]. Retrieved from [Link]

- Reich, H. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin.

- University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR: 1,4-Di-tert-butylbenzene. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Amino-5-(tert-butyl)nitrobenzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

-

LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... [Table]. Retrieved from [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. Retrieved from [Link]

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360 Notes.

-

Doc Brown's Chemistry. (n.d.). benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation. Retrieved from [Link]

-

LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. tert-Butylbenzene(98-06-6) 1H NMR spectrum [chemicalbook.com]

- 9. 1,3,5-Tri-tert-butylbenzene(1460-02-2) 1H NMR spectrum [chemicalbook.com]

- 10. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 1H NMR spectrum [chemicalbook.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. homework.study.com [homework.study.com]

- 13. youtube.com [youtube.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the FT-IR Spectroscopic Data of 2-Tert-butyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 2-Tert-butyl-5-nitroaniline (CAS No: 103392-84-3).[1][2][3] As a unique aromatic compound with significant steric and electronic features, understanding its vibrational properties is crucial for its identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document outlines the theoretical basis for its FT-IR spectrum, a detailed experimental protocol for data acquisition, a thorough interpretation of the spectral features, and a summary of the expected absorption bands. In the absence of a publicly available experimental spectrum, this guide provides a robust, theoretically grounded prediction to serve as a valuable reference for researchers.

Introduction: The Structural Significance of this compound

This compound is an aromatic amine characterized by the presence of a bulky tert-butyl group, an electron-withdrawing nitro group, and an electron-donating amino group on the benzene ring.[4] Its molecular formula is C₁₀H₁₄N₂O₂ and it has a molecular weight of 194.23 g/mol .[1] The interplay of these substituents imparts distinct chemical and physical properties. The sterically demanding tert-butyl group can influence the molecule's conformation and solubility in organic solvents, while the amino and nitro groups serve as key sites for chemical modifications and are recognized pharmacophores. A thorough understanding of its FT-IR spectrum is fundamental for quality control, reaction monitoring, and structural elucidation in synthetic and analytical workflows.

Principles of FT-IR Spectroscopy in the Context of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption is dependent on a net change in the dipole moment during the vibration.[5] The resulting FT-IR spectrum is a unique molecular fingerprint, providing valuable information about the functional groups present in the molecule.

For this compound, the key functional groups that will give rise to characteristic absorption bands are:

-

Amino group (-NH₂): N-H stretching and bending vibrations.

-

Nitro group (-NO₂): Asymmetric and symmetric N-O stretching vibrations.

-

Tert-butyl group (-C(CH₃)₃): C-H stretching and bending vibrations.

-

Aromatic ring (C₆H₃): C-H stretching and bending vibrations, as well as C=C ring stretching vibrations.

Experimental Protocol for FT-IR Data Acquisition

To obtain a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, the following experimental protocol using the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with a diamond crystal ATR accessory is suitable.[6][7][8] The instrument should be capable of scanning the mid-infrared range (4000-400 cm⁻¹).[6]

Sample Preparation

-

Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol or ethanol) and dried completely to remove any residues from previous analyses.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to correct for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a strong signal.

Data Acquisition

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function.

The following diagram illustrates the general workflow for acquiring the FT-IR spectrum.

Caption: Workflow for FT-IR data acquisition of this compound using an ATR accessory.

Predicted FT-IR Spectrum and Interpretation of Vibrational Modes

The following is a detailed prediction and interpretation of the key absorption bands expected in the FT-IR spectrum of this compound. The molecular structure and the key vibrational modes are depicted below.

Caption: Molecular structure of this compound with key functional groups highlighted.

High-Frequency Region (4000-2500 cm⁻¹)

-

N-H Stretching (Amino Group): As a primary aromatic amine, two distinct bands are expected in the 3500-3300 cm⁻¹ region.

-

Asymmetric N-H Stretch: Predicted around 3480-3450 cm⁻¹ . This higher frequency band is typically weaker.

-

Symmetric N-H Stretch: Predicted around 3390-3360 cm⁻¹ . This lower frequency band is generally more intense. The presence of two bands in this region is a clear indicator of a primary amine (-NH₂) group.

-

-

C-H Stretching (Aromatic and Aliphatic):

-

Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

-

Aliphatic C-H Stretch (Tert-butyl group): Stronger absorptions are anticipated just below 3000 cm⁻¹. These will be due to the asymmetric and symmetric stretching of the C-H bonds in the nine methyl groups of the tert-butyl substituent, appearing in the 2970-2870 cm⁻¹ range.

-

Double Bond and Bend Region (2000-1500 cm⁻¹)

-

N-H Bending (Amino Group): A medium to strong scissoring vibration for the primary amine is predicted in the 1640-1610 cm⁻¹ region. This band can sometimes overlap with the aromatic C=C stretching bands.

-

Aromatic C=C Ring Stretching: The benzene ring will exhibit several stretching vibrations in the 1610-1450 cm⁻¹ range. These bands are often sharp and of variable intensity. The substitution pattern will influence their exact positions and intensities.

-

Asymmetric NO₂ Stretch (Nitro Group): A very strong and characteristic absorption band is expected in the 1550-1520 cm⁻¹ range.[9] This is one of the most prominent features for aromatic nitro compounds and is a reliable diagnostic peak.[9]

Fingerprint Region (1500-600 cm⁻¹)

This region contains a complex series of absorptions that are highly specific to the overall molecular structure.

-

Symmetric NO₂ Stretch (Nitro Group): Another strong and characteristic band for the nitro group is predicted to appear in the 1360-1330 cm⁻¹ range.[9] The presence of both the asymmetric and symmetric NO₂ stretching bands is definitive evidence for this functional group.

-

C-H Bending (Tert-butyl group): Bending vibrations for the methyl groups of the tert-butyl substituent will appear in this region. Look for a characteristic doublet around 1395 cm⁻¹ and 1365 cm⁻¹ , which is indicative of a gem-dimethyl group within the tert-butyl structure.

-

C-N Stretching (Aromatic Amine): A strong band corresponding to the stretching of the C-N bond between the aromatic ring and the amino group is expected in the 1335-1250 cm⁻¹ range.

-

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic ring gives rise to characteristic strong bands in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, one or more strong bands are expected in this area, which can aid in confirming the isomeric structure.

Summary of Predicted FT-IR Data

The following table summarizes the predicted key FT-IR absorption bands for this compound, their corresponding vibrational modes, and expected intensities.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3480-3450 | Asymmetric N-H Stretch | Amino (-NH₂) | Medium |

| 3390-3360 | Symmetric N-H Stretch | Amino (-NH₂) | Medium-Strong |

| 3100-3000 | Aromatic C-H Stretch | Aromatic Ring | Weak-Medium |

| 2970-2870 | Aliphatic C-H Stretch | Tert-butyl | Strong |

| 1640-1610 | N-H Bending (Scissoring) | Amino (-NH₂) | Medium-Strong |

| 1610-1450 | C=C Ring Stretching | Aromatic Ring | Medium-Strong |

| 1550-1520 | Asymmetric NO₂ Stretch | Nitro (-NO₂) | Very Strong |

| 1395 & 1365 | C-H Bending (gem-dimethyl split) | Tert-butyl | Medium |

| 1360-1330 | Symmetric NO₂ Stretch | Nitro (-NO₂) | Strong |

| 1335-1250 | Aromatic C-N Stretch | Aromatic Amine | Strong |

| 900-675 | Out-of-Plane (OOP) C-H Bending | Aromatic Ring | Strong |

Conclusion

The FT-IR spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its constituent functional groups. The definitive presence of a primary amino group can be confirmed by the pair of N-H stretching bands above 3300 cm⁻¹. The nitro group is unequivocally identified by the two strong asymmetric and symmetric stretching bands around 1535 cm⁻¹ and 1345 cm⁻¹, respectively. The tert-butyl group is indicated by strong aliphatic C-H stretches below 3000 cm⁻¹ and characteristic bending modes in the fingerprint region. This in-depth guide, grounded in established spectroscopic principles and data from analogous structures, provides a robust framework for the identification and characterization of this compound, serving as an essential tool for researchers in synthetic chemistry, drug development, and materials science.

References

- Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439.

- Azhagiri, S., et al. (2011). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Advanced Research, 2(4), 303-312.

-

Wiley-VCH GmbH. (n.d.). SpectraBase. Retrieved from [Link]

- Millefiori, S., & Millefiori, A. (1980). Electronic spectra and structure of nitroanilines. Journal of Molecular Structure, 65, 21-29.

- Chauhan, S. D. S., et al. (2011). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.

- El-Ghamry, H. A., & El-Kader, F. H. A. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 7(5), 781-787.

-

Chu, P. M., Guenther, F. R., Rhoderick, G. C., & Lafferty, W. J. (n.d.). NIST Quantitative Infrared Database. Retrieved from [Link]

-

INFRA-ART. (n.d.). Spectral Database Index. Retrieved from [Link]

-

IRUG. (n.d.). Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]

-

McGill University. (n.d.). FTIR Spectrum II. Retrieved from [Link]

-

PE Systems. (n.d.). Spectrum Two FT-IR Spectrometer. Retrieved from [Link]

-

Terra Universal. (n.d.). Spectrum Two FTIR Spectrometers by PerkinElmer. Retrieved from [Link]

Sources

- 1. This compound | 103392-84-3 | DEA39284 [biosynth.com]

- 2. 103392-84-3|2-(tert-Butyl)-5-nitroaniline|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. FTIR Spectrum II | McGill Chemistry Characterization Facility - McGill University [mcgill.ca]

- 7. pesystems.cz [pesystems.cz]

- 8. terrauniversal.com [terrauniversal.com]

- 9. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]

mass spectrometry fragmentation of 2-Tert-butyl-5-nitroaniline

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Tert-butyl-5-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate fragmentation pathways of this molecule under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. By correlating the molecule's structural features—the aromatic core, the sterically hindering tert-butyl group, the electron-donating amino group, and the electron-withdrawing nitro group—with its fragmentation patterns, we aim to provide a predictive framework for its identification and structural elucidation. This guide synthesizes established fragmentation principles with detailed procedural outlines, ensuring both theoretical depth and practical applicability.

Introduction: Structural Rationale and Analytical Imperative

This compound (MW: 194.23 g/mol , Formula: C₁₀H₁₄N₂O₂) is an aromatic amine whose structure presents a compelling case study for mass spectrometric analysis. The molecule's architecture is defined by a delicate interplay of electronic and steric effects. The tert-butyl group offers a sterically bulky, aliphatic substituent prone to characteristic cleavages, while the nitro and amino groups impart significant, opposing electronic influences on the benzene ring.

Understanding the fragmentation of this molecule is not merely an academic exercise. As a substituted nitroaniline, it represents a class of compounds frequently encountered as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Therefore, the ability to unequivocally identify this compound and its potential isomers or byproducts in complex matrices is crucial. Mass spectrometry, by revealing the intrinsic relationship between a molecule's structure and its gas-phase ion chemistry, serves as a definitive analytical tool for this purpose.[1] This guide will explore the fragmentation cascades initiated by both "hard" (EI) and "soft" (ESI) ionization, providing a roadmap for interpreting the resultant mass spectra.

Guiding Principles: How Structure Dictates Fragmentation

The fragmentation of a molecular ion is not a random process; it is governed by the fundamental principles of chemical stability.[2][3] The most probable fragmentation pathways are those that lead to the formation of the most stable products (cations and neutral species). In this compound, four key structural motifs dictate the primary fragmentation routes:

-

The Tert-butyl Group: This group is notorious in mass spectrometry for its propensity to stabilize a positive charge. Cleavage of the C-C bond alpha to the aromatic ring to lose a methyl radical is highly favorable, as it results in a stable tertiary benzylic carbocation.[4] The formation of the tert-butyl cation (m/z 57) itself is also a common and diagnostic fragmentation pathway.[2]

-

The Nitro Group: Nitroaromatic compounds exhibit characteristic fragmentation patterns involving the nitro group.[5][6] Common neutral losses include the expulsion of NO (30 Da), NO₂ (46 Da), and sometimes a combination of these with other atoms.[6][7] These fragmentation reactions are often signatures for identifying nitro-containing compounds.[6]

-

The Aromatic Ring: The stable π-system of the benzene ring can readily delocalize charge, meaning the molecular ion of aromatic compounds is often relatively intense and readily observed, particularly in EI-MS.[8]

-

The Amino Group: As an amine, the molecule adheres to the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[1]

These structural elements do not act in isolation; their interplay governs the competition between different fragmentation channels.

Under High Energy: Electron Ionization (EI) Fragmentation

Electron Ionization (70 eV) imparts significant internal energy into the molecule, leading to the formation of an energetically unstable radical cation (M⁺•) and promoting extensive fragmentation. The resulting mass spectrum serves as a unique "fingerprint" for the molecule.

The molecular ion (M⁺•) for this compound is expected at m/z 194 . From this parent ion, several key fragmentation pathways are predicted:

-

α-Cleavage (Loss of Methyl): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group. This pathway is driven by the formation of a highly stable tertiary benzylic cation. This fragment is often the base peak in the spectrum of tert-butyl substituted aromatic compounds.[4]

-

[M - 15]⁺ = m/z 179

-

-

Loss of Nitro Group: Cleavage of the C-NO₂ bond results in the loss of a neutral nitrogen dioxide molecule.

-

[M - 46]⁺ = m/z 148

-

-

Loss of Nitric Oxide: A common rearrangement for nitroaromatics involves the loss of nitric oxide.

-

[M - 30]⁺ = m/z 164

-

-

Formation of Tert-butyl Cation: The bond between the tert-butyl group and the aromatic ring can cleave to form the very stable tert-butyl cation.

-

[C₄H₉]⁺ = m/z 57

-

Predicted EI Fragmentation Pathway

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Key EI-MS Ions

| m/z | Proposed Ion Formula | Description of Loss |

| 194 | [C₁₀H₁₄N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 179 | [C₉H₁₁N₂O₂]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group |

| 164 | [C₁₀H₁₄N₂O]⁺• | Loss of nitric oxide (NO) |

| 148 | [C₁₀H₁₄N]⁺ | Loss of nitrogen dioxide (NO₂) |

| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation |

Under Soft Ionization: ESI-MS/MS Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically protonates the analyte in solution, yielding a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[5] For this compound, the amino group is the most likely site of protonation. The resulting [M+H]⁺ ion at m/z 195 can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to induce fragmentation.

The fragmentation of the even-electron [M+H]⁺ ion proceeds via the loss of stable, neutral molecules:

-

Loss of Isobutene: The most prominent fragmentation for protonated tert-butyl substituted compounds is often the loss of isobutene. This is a rearrangement process that leaves a charged aniline derivative.

-

[M+H - 56]⁺ = m/z 139

-

-

Loss of Water: Although less direct, a potential rearrangement could lead to the loss of a water molecule from the protonated nitro group and an adjacent hydrogen.

-

[M+H - 18]⁺ = m/z 177

-

-

Loss of Nitrous Acid: The nitro group can be eliminated as nitrous acid following protonation.

-

[M+H - 47]⁺ = m/z 148

-

Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Key ESI-MS/MS Ions

| m/z (Precursor) | m/z (Product) | Proposed Ion Formula | Description of Neutral Loss |

| 195 | 139 | [C₆H₇N₂O₂]⁺ | Loss of isobutene (C₄H₈) |

| 195 | 177 | [C₁₀H₁₃N₂O]⁺ | Loss of water (H₂O) |

| 195 | 148 | [C₁₀H₁₄N]⁺ | Loss of nitrous acid (HNO₂) |

Experimental Protocols

To acquire the mass spectra discussed, standardized methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) for EI and Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI are recommended.

Protocol 1: GC-MS for EI Analysis

This protocol is designed for the separation and subsequent EI-MS analysis of this compound.

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

-

GC Method Parameters:

-

Inlet: Split/Splitless, operated in split mode (e.g., 50:1 ratio).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: 40 - 450 amu.

-

Solvent Delay: 3 minutes.

-

Protocol 2: LC-MS for ESI Analysis

This protocol is suitable for analyzing the compound using soft ionization to observe the protonated molecule and its MS/MS fragments.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrumentation:

-

Liquid Chromatograph: Waters ACQUITY UPLC System (or equivalent).

-

Mass Spectrometer: Waters Xevo G2-XS QTOF (or equivalent).

-

Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).

-

-

LC Method Parameters:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Gradient:

-

Start at 5% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and re-equilibrate for 3 minutes.

-

-

-

MS Method Parameters:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 650 L/Hr.

-

MS Scan Range: 50 - 500 m/z.

-

MS/MS: For fragmentation data, perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion at m/z 195, using a collision energy ramp (e.g., 10-40 eV).

-

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process dictated by its inherent structural features. Under EI, the molecule readily fragments through the loss of a methyl radical from the tert-butyl group to form a characteristic base peak at [M-15]⁺ (m/z 179), with other diagnostic ions corresponding to the loss of the nitro group and the formation of the tert-butyl cation (m/z 57). Under the gentler conditions of ESI, the protonated molecule [M+H]⁺ at m/z 195 is the primary species, which upon collisional activation, preferentially loses isobutene to yield a fragment at m/z 139. This detailed understanding of its fragmentation signatures provides a robust and reliable foundation for the unambiguous identification and structural characterization of this compound in diverse research and development settings.

References

-